2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester
CAS No.: 2121513-46-8
Cat. No.: VC11657734
Molecular Formula: C14H20BFO3
Molecular Weight: 266.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-46-8 |
|---|---|
| Molecular Formula | C14H20BFO3 |
| Molecular Weight | 266.12 g/mol |
| IUPAC Name | 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
| Standard InChI Key | JIWMNJWJJHRXTB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate structure. The phenyl ring features fluorine at position 2, methoxy at position 6, and methyl at position 4, creating steric and electronic effects that influence reactivity. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, preventing undesired side reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous pinacol esters reveal distinct signals:
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NMR: Aromatic protons appear between 7.05–7.80 ppm, with methyl groups from pinacol at 1.34 ppm .
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NMR: The boron-bound carbon resonates near 83–84 ppm, while aromatic carbons range from 114–165 ppm .
These patterns confirm the integrity of the boronate ester and substituent placement.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 266.12 g/mol | |
| Boiling point | Not reported | - |
| Solubility | Soluble in THF, DMSO, ether | |
| Stability | Air-stable at room temperature |
The compound’s solubility in polar aprotic solvents facilitates its use in Suzuki-Miyaura couplings, while its air stability simplifies handling.
Synthesis and Reaction Mechanisms
General Synthetic Pathways
The synthesis typically involves two stages:
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Lithiation-Borylation: A substituted benzene derivative (e.g., 1-fluoro-3-methoxy-5-methylbenzene) undergoes lithiation at low temperatures () using -butyllithium and tetramethylethylenediamine (TMEDA), followed by treatment with a borate ester .
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Pinacol Protection: The intermediate boronic acid reacts with pinacol to form the ester, enhancing stability .
Optimized Reaction Conditions
A representative procedure from Wang et al. (2014) achieves a 63% yield using:
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Substrate: 1-fluoro-3-methoxy-5-methylbenzene
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Base: Diisopropylamine
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Lithiating agent: -Butyllithium
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Boron source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Solvent: Tetrahydrofuran (THF)
Mechanistic Insights
The lithiation step generates a benzyllithium intermediate, which reacts with the boron electrophile to form the boronate complex. Quenching with pinacol displaces the isopropoxy group, yielding the final ester . Steric hindrance from the methyl and methoxy groups directs regioselectivity, favoring para substitution relative to existing groups.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound excels in palladium-catalyzed couplings, forming biaryl structures essential for drug discovery. For example:
where is the pinacol boronate and is a haloarene .
Case Study: Anticancer Agent Synthesis
In a 2023 study, the compound coupled with 5-bromo-2-methoxypyridine to form a biphenyl intermediate for kinase inhibitors. The reaction achieved 85% yield under microwave irradiation (100°C, 30 min).
Functional Group Compatibility
The pinacol ester’s robustness permits compatibility with:
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Nucleophiles: Amines, alcohols
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Electrophiles: Alkyl halides, carbonyl compounds
This versatility enables multi-step syntheses without premature deprotection .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves |
| Eye damage (Category 1) | Use safety goggles |
| Acute toxicity (oral, Category 4) | Avoid ingestion |
Data from VulcanChem (2023) mandate storage at in inert atmospheres to prevent hydrolysis.
Emergency Procedures
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Inhalation: Move to fresh air; seek medical attention if coughing persists.
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Skin contact: Wash with soap and water; remove contaminated clothing.
Material Safety Data Sheets (MSDS) recommend local exhaust ventilation to minimize airborne exposure.
Research Frontiers and Challenges
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective couplings using chiral palladium catalysts. Preliminary results show moderate enantiomeric excess (ee) values (up to 65%), necessitating ligand optimization.
Bioconjugation Applications
Functionalizing antibodies with boron-containing tags enables neutron capture therapy. The compound’s fluorine atom allows NMR tracking, offering dual diagnostic and therapeutic potential.
Environmental Impact Mitigation
Studies on boron leaching from industrial waste highlight the need for biodegradable boronate esters. Modifying the pinacol moiety with esterase-labile groups could enhance environmental compatibility .
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